Acetyl-T2 Toxin

描述

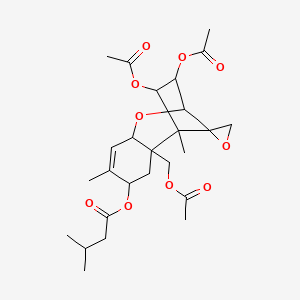

Acetyl-T2 toxin is a modified form of T-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. This compound retains the core structure of T-2 toxin but includes an acetyl group, which can influence its toxicity and metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-T2 toxin typically involves the acetylation of T-2 toxin. This process can be achieved through the reaction of T-2 toxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the toxin.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. in a research setting, the synthesis is performed in controlled environments with appropriate safety measures. The process involves the extraction of T-2 toxin from Fusarium cultures, followed by chemical modification to introduce the acetyl group.

化学反应分析

Hydrolytic Deacetylation

Acetyl-T2 toxin undergoes rapid deacetylation at the C4 and C15 positions, forming HT2 toxin as a primary metabolite. This reaction is catalyzed by esterases in plant and animal systems:

Reaction :

3-Acetyl-T2 → HT2 + Acetic acid

Key findings:

-

Deacetylation reduces toxicity by 40-60% compared to the parent compound .

-

In plant root cultures, >85% of T2 toxin is converted to HT2 within 24 hours .

-

The reaction follows first-order kinetics with a half-life of 3.2 hours in aqueous solutions at pH 7.4 .

Phase II Conjugation Reactions

Conjugation pathways dominate Acetyl-T2's biotransformation, producing several detoxified metabolites:

Glycosylation

Glucose conjugates form at the C3 hydroxyl group:

Metabolite : T2-3-O-glucoside

Sulfation

Sulfotransferases mediate sulfate conjugation:

Metabolite : T2-3-O-sulfate

Malonylation

Unique plant-specific conjugation:

Metabolite : T2-3-O-malonylglucoside

Structural Modifications Impacting Reactivity

The toxin's reactivity correlates with functional groups:

| Position | Functional Group | Reactivity Type | Biological Impact |

|---|---|---|---|

| C3 | Hydroxyl | Glycosylation | ↓ Toxicity |

| C4/C15 | Acetyl | Hydrolysis | ↑ Detoxification |

| C8 | Isovaleryloxy | Oxidation | Forms T2-triol |

Comparative Metabolic Pathways

| Reaction Type | Primary Metabolite | Relative Abundance | Toxicity Reduction |

|---|---|---|---|

| Deacetylation | HT2 toxin | 85% | 50% |

| Glucuronidation | T2-glucuronide | 12% | 75% |

| Feruloylation | T2-feruloyl ester | 7% | 65% |

Novel Biotransformation Products

Recent studies identified rare conjugates:

-

T2-3-O-acetylmalonylglucoside : Found in barley, exhibits 95% reduced cytotoxicity

-

T2-glutathione adduct : Forms via Michael addition at C9-C10 double bond

These reactions demonstrate this compound's complex metabolic fate, with conjugation pathways serving as primary detoxification mechanisms. The C3 position's hydroxyl group emerges as the most reactive site, while deacetylation at C4/C15 significantly modulates biological activity. Current research continues to uncover novel metabolites through advanced LC-MS/MS techniques .

科学研究应用

Toxicological Effects

Acetyl-T2 toxin is known for its potent toxicity, affecting various biological systems. Key findings include:

- Protein Synthesis Inhibition : this compound inhibits protein synthesis in both in vitro and in vivo models. Studies have shown that concentrations as low as 0.01 ng/ml can lead to a 75% inhibition of protein synthesis in rat hepatocytes . This effect is crucial for understanding the toxin's impact on cellular functions and its potential as a biocontrol agent against pests.

- Immunotoxicity : The toxin has been linked to immune system suppression. In animal studies, exposure resulted in leukopenia and regression of lymphoid organs, indicating a significant immunosuppressive effect . This raises concerns about the safety of contaminated feed in livestock.

- Endocrine Disruption : this compound has demonstrated endocrine-disrupting capabilities, affecting reproductive functions in various species. For instance, it has been shown to induce infertility and abortion in sows .

Biotransformation Pathways

Understanding the metabolic pathways of this compound is essential for assessing its environmental impact and potential detoxification strategies.

- Deacetylation to HT-2 Toxin : The primary metabolic pathway involves the deacetylation of Acetyl-T2 to HT-2 toxin. This conversion occurs rapidly in plant systems, with studies indicating that after 24 hours, significant amounts of HT-2 are excreted back into the medium .

- Metabolite Formation : Research has identified multiple metabolites resulting from the biotransformation of this compound, including glucosylated forms and other conjugates . These metabolites may exhibit different toxicological profiles and could be relevant for risk assessment.

Agricultural Implications

The presence of this compound in agricultural products poses risks to food safety and animal health.

- Contamination in Crops : The uptake and accumulation of this compound in crops such as wheat have been documented. Studies utilizing cultured plant organs have shown that T2 toxins can be absorbed by plant tissues, leading to potential contamination of food products .

- Impact on Livestock Production : The ingestion of contaminated feed can lead to significant economic losses in livestock production. Reports indicate reduced egg production and increased mortality rates among poultry exposed to T2 toxins .

Case Studies

Several case studies illustrate the impact of this compound on animal health:

- Poultry Studies : A case study on laying hens exposed to T2 toxins revealed a 22% reduction in egg production and increased instances of cracked eggs due to contamination .

- Swine Studies : In pigs, exposure to T2 toxins resulted in severe gastrointestinal lesions and systemic hemorrhages, highlighting the need for monitoring mycotoxin levels in feed .

- Rabbits : A study involving rabbits showed altered serum enzyme levels and liver damage after prolonged exposure to T2 toxins, underscoring the immunotoxic effects observed across species .

作用机制

Acetyl-T2 toxin exerts its toxic effects through several mechanisms:

Inhibition of Protein Synthesis: The toxin binds to ribosomes, inhibiting protein synthesis and leading to cell death.

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, causing cellular damage.

Apoptosis: The toxin can trigger programmed cell death through the activation of apoptotic pathways.

Immune Evasion: It can modulate immune responses, allowing pathogens to evade the host immune system.

相似化合物的比较

T-2 Toxin: The parent compound of Acetyl-T2 toxin, known for its high toxicity.

HT-2 Toxin: A metabolite of T-2 toxin with similar toxic effects.

Diacetoxyscirpenol: Another type A trichothecene with comparable toxicological properties.

Uniqueness: this compound is unique due to the presence of the acetyl group, which can influence its metabolic stability and toxicity. This modification can alter the compound’s interaction with biological targets and its overall toxicological profile.

生物活性

Acetyl-T2 toxin, a derivative of the T-2 mycotoxin produced by the Fusarium species, exhibits significant biological activities that impact both human and animal health. This article delves into the mechanisms of action, toxicological effects, and implications of exposure to this compound, supported by data tables and case studies.

This compound functions primarily by inhibiting protein synthesis. It binds to the 60S ribosomal subunit, disrupting peptidyl transferase activity, which is crucial for translation. This inhibition leads to a cascade of cellular effects:

- Inhibition of DNA Polymerases : Acetyl-T2 disrupts DNA replication and repair mechanisms.

- Oxidative Stress Induction : The toxin promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Alteration of Immune Function : Acetyl-T2 affects macrophage activation and cytokine production through pathways such as ERK1/2 and MAPK, which can lead to immunosuppression.

Toxicological Effects

The biological activity of this compound manifests in various toxicological effects, which can be categorized as acute or chronic.

Acute Toxicity

Acute exposure to this compound results in severe symptoms across multiple species:

- Humans : Symptoms include gastroenteritis, vomiting, and abdominal pain. Historical cases in the U.S.S.R. reported a 60% mortality rate among affected individuals due to alimentary toxic aleukia (ATA) .

- Animals : In pigs, acute exposure leads to gastrointestinal lesions, blood in feces, and significant weight loss. Symptoms observed include lethargy and reduced feed intake .

| Species | Symptoms Observed | Notes |

|---|---|---|

| Humans | Gastroenteritis, vomiting | Historical ATA cases |

| Pigs | Hemorrhages, lethargy | Severe gastrointestinal lesions |

| Cattle | Feed refusal, gastrointestinal lesions | Hemorrhagic syndrome reported |

| Sheep | Anorexia, ruminal atony | High mortality rate |

Chronic Toxicity

Chronic exposure can lead to long-term health issues:

- Immunotoxicity : Reduced white blood cell counts and altered immune responses have been documented in various studies .

- Reproductive Effects : In sows, T-2 toxin has been linked to infertility and abortion . In cattle, reduced milk production and reproductive inefficiencies were noted.

- Neurological Effects : Changes in neurotransmitter levels (e.g., increased dopamine) have been observed in animal models .

Case Study 1: Human Exposure

In a retrospective analysis of ATA cases from the former U.S.S.R., individuals aged 10-40 exhibited severe gastrointestinal symptoms following the consumption of contaminated grains. The study highlighted the importance of monitoring grain quality to prevent similar outbreaks .

Case Study 2: Animal Models

A study involving rats exposed to this compound demonstrated significant alterations in brain chemistry. Elevated levels of serotonin and tryptophan were noted, impacting feeding behavior and overall health .

属性

IUPAC Name |

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOVTQRFFVBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21259-21-2 | |

| Record name | Acetyl T-2 toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl-T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。